(Methyl-pyridin-2-ylmethyl-amino)-acetic acid
Overview
Description
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid is an organic compound that features a pyridine ring substituted with a methyl group and an amino group, which is further connected to an acetic acid moiety
Scientific Research Applications
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Mode of Action
It is known that the compound can form complexes with copper (ii), which are used as catalysts for the direct hydroxylation of benzene to phenol . The more negative the reduction potential of these complexes, the higher the benzene conversion .
Biochemical Pathways
It is known that the compound is involved in the direct hydroxylation of benzene to phenol, indicating its potential role in aromatic hydrocarbon metabolism .
Result of Action
It is known that the compound can catalyze the direct hydroxylation of benzene to phenol , indicating its potential role in the transformation of aromatic hydrocarbons.
Action Environment
It is known that the catalytic efficiency of the compound’s copper (ii) complexes is correlated with their reduction potentials , suggesting that the compound’s action may be influenced by redox conditions.
Biochemical Analysis
Biochemical Properties
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic interventions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to their activation or inhibition. This binding can result in conformational changes in the target molecules, affecting their function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which are important for evaluating its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may act as a substrate for certain enzymes, leading to the production of specific metabolites. Alternatively, it may inhibit enzyme activity, resulting in altered metabolic pathways. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Additionally, its localization within cells can influence its activity and function. Understanding these transport and distribution mechanisms is essential for evaluating the compound’s therapeutic potential and optimizing its delivery .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl-pyridin-2-ylmethyl-amino)-acetic acid typically involves the reaction of 2-aminopyridine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbon atom of methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(Methyl-pyridin-2-ylmethyl-amino)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(Methyl-pyridin-2-ylmethyl-amino)-butyric acid: Contains a butyric acid moiety.
Uniqueness
(Methyl-pyridin-2-ylmethyl-amino)-acetic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPSRPVBRXIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424345 | |
Record name | N-Methyl-N-[(pyridin-2-yl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669083-52-7 | |
Record name | N-Methyl-N-[(pyridin-2-yl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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